![molecular formula C2H2N2S2 B104684 1,3,4-Thiadiazole-2(3H)-thione CAS No. 18686-82-3](/img/structure/B104684.png)
1,3,4-Thiadiazole-2(3H)-thione
Overview
Description
1,3,4-Thiadiazole-2(3H)-thione, also known as this compound, is a useful research compound. Its molecular formula is C2H2N2S2 and its molecular weight is 118.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 184817. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiadiazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
2-Mercapto-1,3,4-thiadiazole, also known as 1,3,4-thiadiazole-2-thiol, is a versatile compound that interacts with various targets. It has been found to serve as a ligand for transition metal ions due to the existence of thiol and thione tautomeric forms . This implies that 2-Mercapto-1,3,4-thiadiazole can coordinate in different styles .
Mode of Action
The mode of action of 2-Mercapto-1,3,4-thiadiazole is largely dependent on its targets. For instance, when it acts as a ligand for transition metal ions, it forms complexes with these ions . In one study, two novel complexes were obtained by the reaction of 2-Mercapto-1,3,4-thiadiazole with mercury (II) chloride . The crystal structures show that each mercury (II) is coordinated with two chloride anions and two exocyclic sulfur atoms of two adjacent 2-Mercapto-1,3,4-thiadiazoles .
Biochemical Pathways
The biochemical pathways affected by 2-Mercapto-1,3,4-thiadiazole are diverse, given its wide range of targets. For instance, it has been used in the synthesis of various compounds, yielding products like 2-(ω-haloalkylthio)thiadiazoles and symmetrical bis-thiadiazoles . These products have potential applications in various fields, including organic chemistry .
Result of Action
The result of the action of 2-Mercapto-1,3,4-thiadiazole is largely dependent on its targets and the environmental context. For instance, when it forms complexes with transition metal ions, it can lead to the formation of 2D supramolecular architectures . Moreover, its derivatives have been found to exhibit remarkable biological activities, such as anticancer, antimicrobial, and antiepileptic activities .
Action Environment
The action, efficacy, and stability of 2-Mercapto-1,3,4-thiadiazole can be influenced by various environmental factors. For instance, the formation of complexes with transition metal ions can be influenced by factors such as the presence of other ions and the pH of the solution
Biological Activity
1,3,4-Thiadiazole-2(3H)-thione is a heterocyclic compound that has garnered significant attention due to its diverse biological activities. This article provides an overview of its pharmacological potential, focusing on anticancer properties, antimicrobial effects, and other therapeutic applications.
Overview of this compound
The 1,3,4-thiadiazole ring system is recognized for its structural versatility and ability to mimic other bioactive compounds. The presence of sulfur in the thiadiazole core enhances lipophilicity, facilitating cellular penetration and interaction with biological targets. This compound has been extensively studied for its potential in drug development across various therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of 1,3,4-thiadiazole derivatives. For instance:
- Cytotoxicity Studies : A study synthesized new derivatives and evaluated their cytotoxic effects against human cancer cell lines such as HCT-116 (colorectal carcinoma) and MCF-7 (breast adenocarcinoma). Compounds exhibited varying degrees of cytotoxicity with IC50 values ranging from 0.74 to 10.0 μg/mL against these cell lines .
- Mechanism of Action : The mechanism underlying the anticancer activity often involves the inhibition of key molecular targets such as kinases. For example, a derivative was shown to inhibit the Abl protein kinase with an IC50 value of 7.4 µM, demonstrating selectivity against Bcr-Abl positive K562 cells .
Table 1: Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives
Compound | Cell Line | IC50 (µg/mL) | Mechanism |
---|---|---|---|
Compound 1 | HCT-116 | 3.29 | Kinase inhibition |
Compound 2 | MCF-7 | 10.0 | Apoptosis induction |
Compound 3 | H460 | 10.0 | Tubulin polymerization |
Antimicrobial Activity
1,3,4-Thiadiazole derivatives also exhibit significant antimicrobial properties:
- Broad Spectrum : Research indicates that these compounds possess activity against various pathogens including bacteria and fungi. For instance, derivatives synthesized through cyclization with thiosemicarbazide demonstrated prominent antimicrobial activity .
- Specific Inhibition : Certain derivatives showed high efficacy against specific bacterial strains with minimal inhibitory concentrations (MIC) in the low micromolar range. This suggests potential for development as antimicrobial agents .
Table 2: Antimicrobial Activity of Selected 1,3,4-Thiadiazole Derivatives
Compound | Pathogen | MIC (µg/mL) | Activity Type |
---|---|---|---|
Compound A | E. coli | 5 | Bactericidal |
Compound B | S. aureus | 10 | Bacteriostatic |
Compound C | C. albicans | 15 | Antifungal |
Other Therapeutic Applications
In addition to anticancer and antimicrobial activities, 1,3,4-thiadiazole derivatives have been investigated for other pharmacological effects:
- Anti-inflammatory : Studies have shown that these compounds can inhibit inflammatory responses in vitro and in vivo models . The anti-inflammatory activity is attributed to their ability to stabilize erythrocyte membranes and inhibit proteinase enzymes.
- Antidiabetic and Analgesic Effects : Some derivatives have demonstrated potential in managing diabetes by modulating glucose metabolism and exhibiting analgesic properties through central nervous system pathways .
Case Studies
Several case studies have documented the successful application of 1,3,4-thiadiazole derivatives in preclinical models:
- Case Study on Cancer Treatment : A derivative was tested in vivo on tumor-bearing mice, showing a significant reduction in tumor size compared to controls. The study suggested that the compound's mechanism involved apoptosis induction and cell cycle arrest .
- Antimicrobial Efficacy : A clinical isolate study revealed that certain thiadiazole derivatives effectively inhibited resistant strains of bacteria that were previously difficult to treat with conventional antibiotics .
Scientific Research Applications
Biological Activities
The compound exhibits a wide range of biological activities, making it valuable for drug discovery and development. Key therapeutic areas include:
- Anticancer Activity : 1,3,4-Thiadiazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, recent studies demonstrated that specific derivatives effectively inhibited the growth of human cancer cell lines like MCF-7 (breast cancer) and HCT-116 (colorectal cancer) through mechanisms involving apoptosis and oxidative stress induction .
- Antimicrobial Properties : Thiadiazole compounds have demonstrated significant antimicrobial activity against various pathogens. Research indicates effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 31.25 μg/mL . Additionally, moderate antifungal activity has been observed against strains like Candida albicans.
- Anti-inflammatory and Antioxidant Effects : The compounds exhibit anti-inflammatory properties by reducing inflammation markers in various models, along with antioxidant effects that scavenge free radicals .
Medicinal Chemistry
1,3,4-Thiadiazole-2(3H)-thione serves as a crucial scaffold in medicinal chemistry for the synthesis of novel therapeutic agents. Its unique structural features enable the design of compounds targeting specific molecular pathways:
- Kinase Inhibition : The compound has been explored for its ability to inhibit various kinases implicated in cancer progression, including c-Src/Abl tyrosine kinase and histone deacetylases (HDAC). This makes it a promising candidate for developing targeted cancer therapies .
- Synthesis of Derivatives : Recent synthetic strategies have led to the development of thiadiazole-based glycosides and hybrid compounds that enhance bioactivity against cancer cell lines. For example, the incorporation of triazole rings has been shown to improve cytotoxicity .
Agricultural Applications
In agriculture, 1,3,4-thiadiazole derivatives are being investigated for their potential use as agrochemicals:
- Pesticides and Herbicides : The compound's biological activity extends to its application in developing effective pesticides and herbicides. Its ability to interact with biological targets makes it suitable for creating agents that can protect crops from pests and diseases.
Materials Science
The unique chemical properties of this compound also find applications in materials science:
- Polymer Development : The compound is used as a building block for synthesizing advanced materials such as polymers with specific functionalities. Its incorporation into polymer matrices can enhance properties like thermal stability and mechanical strength.
Several case studies highlight the effectiveness of 1,3,4-thiadiazole derivatives:
- A study conducted on a series of synthesized thiadiazole derivatives showed significant cytotoxic effects on multiple cancer cell lines, establishing a correlation between structural modifications and enhanced biological activity .
- Another research effort focused on the synthesis of glycosylated thiadiazoles revealed their potential as selective anticancer agents with improved specificity towards breast cancer cells compared to colon cancer cells .
Properties
IUPAC Name |
3H-1,3,4-thiadiazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2S2/c5-2-4-3-1-6-2/h1H,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAMDELLBBZOOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=S)S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066399 | |
Record name | 1,3,4-Thiadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8066399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18686-82-3 | |
Record name | 1,3,4-Thiadiazole-2-thiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18686-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Mercapto-1,3,4-thiadiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018686823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18686-82-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184817 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,4-Thiadiazole-2(3H)-thione | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,4-Thiadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8066399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,4-thiadiazole-2(3H)-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.624 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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